
7-ethoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with an appropriate benzaldehyde derivative in the presence of a base to form the chromen-4-one core. Subsequent functionalization steps introduce the ethoxy, methoxy, and trifluoromethyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The ethoxy, methoxy, and trifluoromethyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Biological Activities
Research has indicated that 7-ethoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one exhibits several significant biological activities:
- Anti-inflammatory Effects : The compound has shown the ability to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) activation in macrophages, which is crucial in inflammatory responses.
- Antioxidant Properties : Its structural components contribute to its antioxidant activity, which can protect cells from oxidative stress.
- Antimicrobial Activity : Similar compounds within the chromone family have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
Medicinal Chemistry Applications
The compound's unique structure allows it to interact with various biological targets, influencing pathways related to disease processes. Notable applications include:
- Drug Development : The compound can serve as a lead structure for developing new anti-inflammatory and antimicrobial agents. Its ability to modulate enzyme and receptor activity is of particular interest in drug design.
- Cancer Research : Given its effects on NF-kB activation, this compound may play a role in cancer therapies by inhibiting pathways that promote tumor growth and survival.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Variations in the synthesis process allow for the creation of derivatives with altered properties, enhancing its applicability in different fields. Some derivatives include:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-ethyl-7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one | Ethyl group at position 6 | Antimicrobial, anti-inflammatory |
7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one | Methoxy group at position 7 | Antimicrobial, anti-inflammatory |
5,7-dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one | Additional hydroxyl group | Enhanced antioxidant activity |
Case Studies
Several studies have explored the applications of this compound:
- Inflammation Studies : In vitro studies demonstrated that this compound effectively reduced pro-inflammatory cytokine production in macrophage cultures.
- Antimicrobial Efficacy : Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, supporting its potential use in developing new antibiotics.
- Cancer Cell Line Studies : The compound was tested against several cancer cell lines, revealing its ability to inhibit cell proliferation through modulation of key signaling pathways involved in tumor growth.
Mechanism of Action
The mechanism of action of 7-ethoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 7-ethoxy-3-(2-hydroxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
- 7-ethoxy-3-(2-methoxyphenyl)-2-(methyl)-4H-chromen-4-one
- 7-ethoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-2-one
Uniqueness
Compared to similar compounds, 7-ethoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one stands out due to the specific combination of its functional groups. The presence of the trifluoromethyl group, in particular, enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Biological Activity
7-Ethoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a compound belonging to the class of chromenones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The molecular formula of this compound is C19H18O4F3. The compound features a chromenone core with an ethoxy group, a methoxy-substituted phenyl ring, and a trifluoromethyl group, which contributes to its biological activity.
Antioxidant Activity
Research indicates that chromenones exhibit significant antioxidant properties. The presence of the trifluoromethyl group enhances electron-withdrawing effects, potentially increasing the compound's ability to scavenge free radicals. Antioxidant assays such as DPPH and ABTS have shown promising results for similar chromenone derivatives, suggesting that this compound may also possess comparable activity .
Anti-inflammatory Activity
Chromone derivatives have been reported to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), leading to reduced inflammation. In silico studies suggest that the trifluoromethyl group may interact favorably with enzyme active sites, enhancing inhibitory effects against COX-2 and LOX pathways . This suggests potential applications in treating inflammatory diseases.
Cytotoxicity Against Cancer Cells
Preliminary studies on structurally similar compounds indicate that chromenones can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines . Although specific data for this compound is limited, its structural analogs suggest it may also possess significant anticancer properties.
The biological activities of chromenones are often attributed to their ability to modulate various biochemical pathways:
- Enzyme Inhibition : Compounds like this compound may inhibit key enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. Mechanistic studies using flow cytometry can elucidate these pathways.
- Molecular Docking Studies : Computational docking studies reveal potential interactions with protein targets, providing insights into how structural modifications affect biological activity .
Case Studies and Research Findings
A review of literature highlights several studies on related compounds:
Compound | Activity | Cell Line | IC50 (µM) |
---|---|---|---|
3b | AChE Inhibition | MCF-7 | 10.4 |
3e | BChE Inhibition | MCF-7 | 5.4 |
8a | Cytotoxicity | A549 | 0.011 |
These findings suggest that structural modifications significantly influence biological activity, indicating that similar assessments for this compound could yield valuable insights into its therapeutic potential.
Properties
IUPAC Name |
7-ethoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3O4/c1-3-25-11-8-9-13-15(10-11)26-18(19(20,21)22)16(17(13)23)12-6-4-5-7-14(12)24-2/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHIMOWBYFWHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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